molecular formula C9H14F2O B13067613 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde

1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde

Cat. No.: B13067613
M. Wt: 176.20 g/mol
InChI Key: MMPMJBDLVIIPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde is an organic compound characterized by the presence of a cyclopentane ring substituted with a difluoroethyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclopentane derivatives.

    Introduction of the Difluoroethyl Group: This step involves the addition of a difluoroethyl group to the cyclopentane ring. This can be achieved through a nucleophilic substitution reaction using a difluoroethyl halide (e.g., difluoroethyl bromide) and a suitable base.

    Formylation: The final step is the introduction of the carbaldehyde group. This can be done using formylation reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carboxylic acid.

    Reduction: 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde depends on its application. In chemical reactions, the aldehyde group is highly reactive, making it a key site for nucleophilic attack. The difluoroethyl group can influence the reactivity and stability of the compound through electron-withdrawing effects, which can affect the overall reaction mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Difluoroethyl)-cyclopentane-1-carbaldehyde: Lacks the methyl group, which can affect its reactivity and applications.

    2-Methylcyclopentane-1-carbaldehyde: Lacks the difluoroethyl group, resulting in different chemical properties and reactivity.

    1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde: The cyclohexane ring can introduce different steric and electronic effects compared to the cyclopentane ring.

Uniqueness

1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde is unique due to the combination of the difluoroethyl group and the cyclopentane ring, which imparts distinct chemical properties. The presence of both electron-withdrawing fluorine atoms and the reactive aldehyde group makes it a versatile intermediate in organic synthesis.

This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H14F2O

Molecular Weight

176.20 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-2-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H14F2O/c1-7-3-2-4-9(7,6-12)5-8(10)11/h6-8H,2-5H2,1H3

InChI Key

MMPMJBDLVIIPJI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CC(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.